2,3-Isopropylideneglycerol-1-propionate

Regioselective synthesis Protecting group strategy Glycerol functionalization

2,3-Isopropylideneglycerol-1-propionate (CAS 129520-29-2, molecular formula C9H16O4) is a protected glycerol ester in which the 2,3-hydroxyl groups are masked as an isopropylidene acetal and the 1-position is esterified with a propionyl group. This compound serves as a chiral synthon and protected intermediate in organic synthesis, enabling regioselective transformations at the glycerol backbone while preserving stereochemical integrity.

Molecular Formula C9H16O4
Molecular Weight 188.22
CAS No. 129520-29-2
Cat. No. B1147532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Isopropylideneglycerol-1-propionate
CAS129520-29-2
Synonyms2,3-ISOPROPYLIDENEGLYCEROL-1-PROPIONATE
Molecular FormulaC9H16O4
Molecular Weight188.22
Structural Identifiers
SMILESCCC(=O)OCC1COC(O1)(C)C
InChIInChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Isopropylideneglycerol-1-propionate (CAS 129520-29-2): A Chiral Glycerol-Derived Ester Synthon for Regioselective Synthesis


2,3-Isopropylideneglycerol-1-propionate (CAS 129520-29-2, molecular formula C9H16O4) is a protected glycerol ester in which the 2,3-hydroxyl groups are masked as an isopropylidene acetal and the 1-position is esterified with a propionyl group . This compound serves as a chiral synthon and protected intermediate in organic synthesis, enabling regioselective transformations at the glycerol backbone while preserving stereochemical integrity [1]. The 2,3-O-isopropylidene protecting group renders the molecule a versatile building block for the synthesis of mono-, di-, and triglycerides, glycerophospholipids, and other glycerol-derived natural products [2].

Why Unprotected Glycerol or Alternative Glycerol Esters Cannot Substitute for 2,3-Isopropylideneglycerol-1-propionate in Chiral Synthesis


Procurement of a generic glycerol ester or unprotected glycerol in place of 2,3-isopropylideneglycerol-1-propionate introduces critical liabilities in regioselective synthesis. Unprotected glycerol possesses three reactive hydroxyl groups, necessitating complex protecting group strategies and risking acyl migration that compromises regioisomeric purity [1]. Alternative isopropylideneglycerol esters (e.g., acetate or butyrate) differ in acyl chain length, which modulates lipophilicity, enzyme recognition, and downstream reaction kinetics [2]. The specific combination of the 2,3-isopropylidene ketal and the C3 propionate ester in this compound establishes a defined stereoelectronic profile that influences both enzymatic kinetic resolution efficiency and physicochemical behavior during purification, making substitution without validation a source of synthetic failure [3].

Quantitative Differentiation Evidence: 2,3-Isopropylideneglycerol-1-propionate vs. Closest Analogs


Regiochemical Protection Pattern: 2,3-Isopropylidene Enables Exclusive C1 Derivatization vs. Unprotected Glycerol

2,3-Isopropylideneglycerol-1-propionate bears the isopropylidene acetal across the 2,3-hydroxyl groups, leaving only the C1 position available for esterification or further transformation. In contrast, unprotected glycerol (comparator) presents three reactive hydroxyl groups that require iterative protection/deprotection or risk undesired cross-reactivity and acyl migration during synthesis [1]. The ketal protection at 2,3-positions is orthogonal to ester functionality at C1, enabling sequential deprotection strategies that are inaccessible with glycerol itself or with 1,2-protected analogs such as solketal (1,2-isopropylideneglycerol), where the ester resides at C3 [2].

Regioselective synthesis Protecting group strategy Glycerol functionalization

Acyl Chain-Dependent Enzyme Enantioselectivity: Propionate Ester vs. Acetate, Butyrate, and Benzoate Analogs

Carboxylesterase BCE from Bacillus coagulans exhibits high enantioselectivity towards a series of 1,2-O-isopropylideneglycerol esters, including acetate, butyrate, and benzoate derivatives [1]. Engineered esterase YbfF (W235I mutant) shows distinct enantioselectivity (E value) differences depending on acyl chain length: E = 38 for IPG butyrate versus E = 77 for IPG caprylate [2]. While direct E-value data for the propionate ester is not reported in these sources, the established chain-length dependence indicates that substitution of the C3 propionate with a C2 acetate or C4 butyrate analog will alter the enantiomeric excess and reaction rate during enzymatic resolution. The BCE enzyme's differential recognition of acetate, butyrate, and benzoate esters further confirms that acyl chain identity is not interchangeable for biocatalytic applications [1].

Enzymatic kinetic resolution Enantioselectivity Lipase/esterase catalysis

Chiral HPLC Resolution Profile: 2,3-Isopropylidene Regioisomer vs. 1,2-Isopropylidene Regioisomer

A validated chiral-phase HPLC method has been established for the separation and optical purity determination of both 1,2- and 2,3-O-isopropylidene-sn-glycerol enantiomers as their 3,5-dinitrophenylurethane derivatives [1]. Complete enantiomer resolution was achieved within 15 minutes using an isocratic mobile phase (hexane/dichloromethane/ethanol, 40:12:3, v/v/v) on 25 cm × 4.6 mm chiral stationary phases based on N-(α-naphthyl)ethylaminocarbonyl-tert-leucine [1]. This method enables accurate quantitation of the optical purity of commercially available isopropylideneglycerol derivatives. The 2,3-isopropylidene regioisomer (the scaffold of the target propionate ester) elutes with a distinct retention profile compared to the 1,2-isopropylidene regioisomer, necessitating regioisomer-specific analytical standards for identity confirmation and purity assessment [1].

Chiral chromatography Enantiomeric purity analysis Quality control

Boiling Point and Physical Property Distinction: Propionate Ester vs. Parent Alcohol (Solketal)

2,3-Isopropylideneglycerol-1-propionate (C9H16O4, MW 188.22) is an esterified derivative of 2,3-isopropylideneglycerol (C6H12O3, MW 132.16) . While a precisely measured boiling point for the target propionate ester at atmospheric pressure is not available in the reviewed authoritative databases, its (S)-enantiomeric analog ((S)-1,2-O-isopropylidene glycerol propionate, CAS 117438-31-0) exhibits a boiling point of 88–89 °C at 7 mmHg [1]. This value differs markedly from the parent alcohol solketal, which has an atmospheric boiling point of 189–191 °C . The propionate ester possesses an additional C3 acyl group, increasing molecular weight by 56.06 g/mol and logP (predicted 1.09 for the (S)-enantiomer) relative to the parent alcohol [1], which alters solubility, extraction behavior, and volatility during synthetic workup.

Physicochemical characterization Purification Formulation

Protecting Group Orthogonality: Isopropylidene Ketal vs. Benzylidene Acetal in Glycerol Protection Strategies

In the synthesis of triglycerides, 2,3-O-isopropylideneglycerol and cis-1,3-O-benzylideneglycerol have been directly compared as protected glycerol scaffolds [1]. The isopropylidene ketal is cleaved under acidic conditions (e.g., aqueous acetic acid or mild HCl), whereas the benzylidene acetal typically requires hydrogenolysis or stronger acid. This orthogonality permits sequential deprotection strategies when multiple protecting groups are employed [1]. The 2,3-isopropylidene protection leaves the C1 hydroxyl free for esterification (as in the target propionate ester), whereas 1,3-benzylidene protection blocks the terminal hydroxyls and leaves the C2 hydroxyl available for functionalization, fundamentally altering the accessible synthetic sequence [1].

Orthogonal protection Deprotection selectivity Multistep synthesis

Stereochemical Fidelity: Optical Purity Retention in Downstream Glyceride Synthesis vs. Racemic Starting Materials

Optically pure 2,3-O-isopropylideneglycerol derivatives serve as chiral equivalents of glycerol in the synthesis of enantiomerically enriched β-blockers, glycerophospholipids, and prostaglandins [1]. The chiral center at the C2 position of the glycerol backbone is preserved through the isopropylidene protection and subsequent esterification steps [2]. In stereospecific nucleophilic displacement reactions, (S)-di-O-isopropylideneglycerol-derived triflates undergo clean SN2 inversion at glycerol C2 to yield optically pure glyceride analogs, demonstrating that the protected scaffold retains and transfers stereochemical information [2]. Using racemic or achiral glycerol derivatives as starting materials introduces a stereochemical scrambling step that requires additional chiral resolution, reducing overall synthetic efficiency.

Stereospecific synthesis Chiral pool Enantiomeric excess

Validated Application Scenarios for 2,3-Isopropylideneglycerol-1-propionate Based on Differential Evidence


Synthesis of Regiospecifically Acylated Monoglycerides and Triglycerides

2,3-Isopropylideneglycerol-1-propionate provides exclusive access to the C1 hydroxyl for further functionalization while the 2,3-diol remains masked [1]. This enables the synthesis of regiospecifically acylated glycerides without acyl migration artifacts. Following C1 transformation, mild acidic deprotection of the isopropylidene ketal liberates the 2,3-diol for subsequent acylation or phosphorylation steps, a sequence that is not accessible with 1,2-protected analogs (solketal derivatives) or unprotected glycerol [1].

Enzymatic Kinetic Resolution for Enantiopure Glycerol Derivatives

The propionate ester of isopropylideneglycerol serves as a substrate for esterases and lipases that exhibit chain-length-dependent enantioselectivity [2]. The C3 propionate chain provides a distinct steric and electronic profile compared to acetate (C2) or butyrate (C4) esters, influencing both binding affinity and enantiomeric discrimination during biocatalytic resolution [2]. This makes the propionate ester particularly suitable for preparative-scale enzymatic resolution where intermediate E values are desired to balance conversion and enantiomeric excess [2].

Analytical Reference Standard for Chiral HPLC Method Validation

Validated chiral HPLC methods exist for the separation and optical purity quantitation of 2,3-O-isopropylidene-sn-glycerol enantiomers as their 3,5-dinitrophenylurethane derivatives [3]. 2,3-Isopropylideneglycerol-1-propionate can be derivatized and analyzed using this established protocol to confirm enantiomeric purity and to serve as a regioisomer-specific reference standard, distinguishing it from 1,2-isopropylidene analogs that exhibit different chromatographic retention behavior [3].

Stereospecific Synthesis of Glycerophospholipids and β-Blocker Intermediates

Enantiomerically enriched 2,3-O-isopropylideneglycerol derivatives are established chiral building blocks for the synthesis of biologically active molecules including β-blockers, glycerophospholipids, and prostaglandins [4]. The protected glycerol scaffold preserves the C2 stereocenter through multiple synthetic transformations, enabling stereospecific nucleophilic displacements without racemization [4]. The propionate ester functionality at C1 provides a stable, orthogonal protecting group that can be selectively manipulated independent of the 2,3-isopropylidene ketal [4].

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